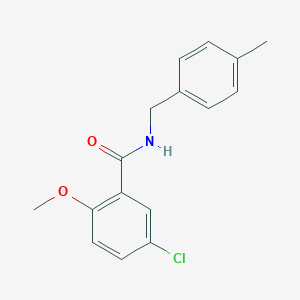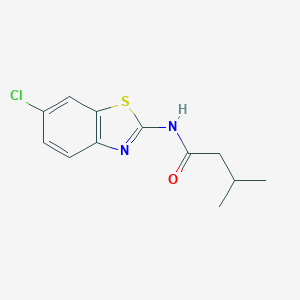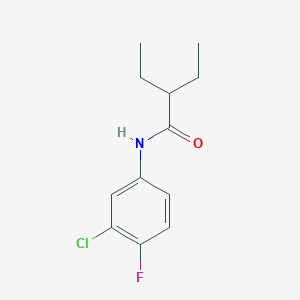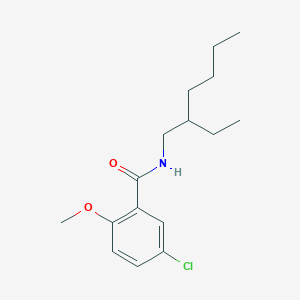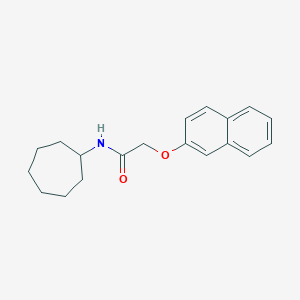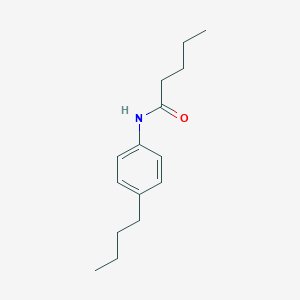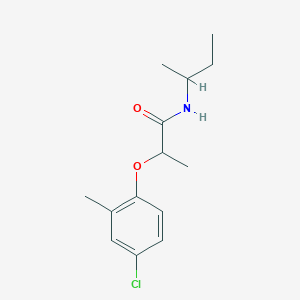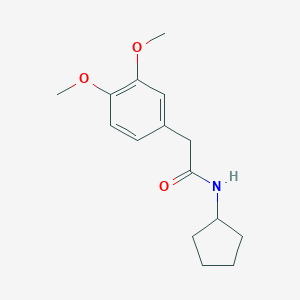
N-(2,6-dichlorophenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dichlorophenyl)-2-methylpropanamide, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. DCPA belongs to the chemical class of chloroacetanilides and is a selective herbicide that inhibits the growth of weeds without affecting crops.
作用機序
N-(2,6-dichlorophenyl)-2-methylpropanamide acts by inhibiting the growth of weeds through the disruption of cell division and cell elongation. It interferes with the synthesis of microtubules, which are essential for the formation of the cell cytoskeleton. This leads to the inhibition of cell division and ultimately the death of the plant.
Biochemical and physiological effects:
N-(2,6-dichlorophenyl)-2-methylpropanamide has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, it can have negative effects on non-target plants and can persist in the soil for several years. N-(2,6-dichlorophenyl)-2-methylpropanamide has been found to cause oxidative stress in plants, leading to the accumulation of reactive oxygen species and damage to cell membranes.
実験室実験の利点と制限
N-(2,6-dichlorophenyl)-2-methylpropanamide is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. Its selectivity and low toxicity make it a useful tool for studying plant growth and development. However, its persistence in the soil and potential negative effects on non-target plants limit its use in ecological studies.
将来の方向性
There are several areas of research that could be explored in relation to N-(2,6-dichlorophenyl)-2-methylpropanamide. One area is the development of more selective herbicides that have lower environmental impact. Another area is the study of the effects of N-(2,6-dichlorophenyl)-2-methylpropanamide on soil microbial communities and the potential for bioremediation. Additionally, the development of new methods for the synthesis of N-(2,6-dichlorophenyl)-2-methylpropanamide could lead to more efficient and sustainable production processes.
合成法
N-(2,6-dichlorophenyl)-2-methylpropanamide can be synthesized by reacting 2,6-dichloroaniline with 2-methylpropanoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields N-(2,6-dichlorophenyl)-2-methylpropanamide as a white crystalline solid with a purity of over 95%.
科学的研究の応用
N-(2,6-dichlorophenyl)-2-methylpropanamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. N-(2,6-dichlorophenyl)-2-methylpropanamide is commonly used in turfgrass management and is also used in vegetable crops, fruit trees, and ornamental plants.
特性
分子式 |
C10H11Cl2NO |
|---|---|
分子量 |
232.1 g/mol |
IUPAC名 |
N-(2,6-dichlorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-9-7(11)4-3-5-8(9)12/h3-6H,1-2H3,(H,13,14) |
InChIキー |
DGTULOPWQBWQHG-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=CC=C1Cl)Cl |
正規SMILES |
CC(C)C(=O)NC1=C(C=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate](/img/structure/B291517.png)
![N-[4-(dimethylamino)phenyl]decanamide](/img/structure/B291522.png)

